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Cat. No.: B15368203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,7-Dichlorooctane is a difunctionalized haloalkane with potential applications in organic

synthesis as a versatile building block. Its two chlorine atoms, situated at the 1 and 7 positions

of an eight-carbon chain, offer opportunities for a variety of chemical transformations, including

nucleophilic substitutions, elimination reactions, and the formation of organometallic reagents.

These reactions can lead to the synthesis of a diverse range of molecules, including linear

difunctional compounds, cyclic structures, and polymers. This guide provides a comprehensive

overview of the potential reactivity of 1,7-dichlorooctane, including its physical and chemical

properties, key reactions with detailed experimental protocols, and its prospective role in

medicinal chemistry and drug development.

Introduction
Halogenated hydrocarbons are a cornerstone of modern organic synthesis, serving as key

precursors for the introduction of various functional groups and the construction of complex

molecular architectures. 1,7-Dichlorooctane (C₈H₁₆Cl₂) is a linear dichloroalkane that

possesses two reactive centers, offering the potential for selective or dual functionalization. The

presence of both a primary and a secondary chloroalkane within the same molecule imparts a

nuanced reactivity profile, making it an interesting substrate for synthetic exploration.

Understanding the reactivity of 1,7-dichlorooctane is crucial for its effective utilization in the

synthesis of novel organic compounds, including those with potential biological activity. This
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document aims to provide a detailed technical guide on the reactivity of 1,7-dichlorooctane,

summarizing its known properties and predicting its behavior in various chemical

transformations based on established principles of organic chemistry.

Physicochemical Properties of 1,7-Dichlorooctane
A summary of the key physicochemical properties of 1,7-dichlorooctane is presented in Table

1. These properties are essential for designing reaction conditions and purification procedures.

Property Value Reference

Molecular Formula C₈H₁₆Cl₂ [1]

Molecular Weight 183.12 g/mol [1]

CAS Number 56375-95-2 [1]

Appearance Colorless liquid (predicted) N/A

Boiling Point Not available N/A

Melting Point Not available N/A

Density Not available N/A

Solubility
Insoluble in water; Soluble in

organic solvents (predicted)
N/A

IUPAC Name 1,7-dichlorooctane [1]

Potential Reactivity and Key Reactions
The reactivity of 1,7-dichlorooctane is primarily governed by the carbon-chlorine bonds. The

chlorine atoms are good leaving groups, making the molecule susceptible to nucleophilic

substitution and elimination reactions. The primary chloride at the C1 position is generally more

reactive towards Sₙ2 reactions than the secondary chloride at the C7 position due to less steric

hindrance.

Nucleophilic Substitution Reactions
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1,7-Dichlorooctane can undergo nucleophilic substitution at one or both chlorine-bearing

carbons. The outcome of the reaction (mono- or di-substitution) can be controlled by

stoichiometry and reaction conditions.

General Reaction Scheme:

1,7-Dichlorooctane 1-Chloro-7-substituted-octane1 eq. Nu-

Nucleophile (Nu-)

1,7-Disubstituted-octane1 eq. Nu-

1,7-Dichlorooctane Nonane-1,9-dinitrile2 NaCN 2-CyanocyclooctanoneBase (e.g., NaH) CyclooctanoneH3O+, heat 2-ChlorocyclooctanoneCl2, H+ Cycloheptanecarboxylic acidBase (Favorskii Rearrangement) 2-Methylcycloheptanone2 MeLi, then H3O+

1,7-Dichlorooctane

Oct-6-en-1-yl-chloride and/or Octa-1,6-diene

Heat

Strong, hindered base

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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